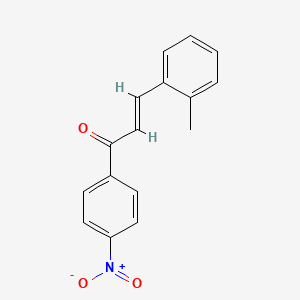

(2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Beschreibung

(2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (2MPNP) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 2-methylphenyl group at the β-position and a 4-nitrophenyl group at the α-position. This compound has garnered attention for its noncentrosymmetric crystal structure, which enables nonlinear optical (NLO) activity. Synthesized via Claisen-Schmidt condensation, 2MPNP crystallizes in the orthorhombic system (space group Pca2₁) with lattice parameters a = 29.905 Å, b = 4.824 Å, c = 9.098 Å, and Z = 4 . Its second harmonic generation (SHG) efficiency is 1.17 times that of urea, and differential scanning calorimetry (DSC) confirms high thermal stability, making it suitable for optoelectronic applications .

Eigenschaften

IUPAC Name |

(E)-3-(2-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(10-7-14)17(19)20/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKQXIQAZKLKLD-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

On an industrial scale, the production of (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminochalcones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Aminochalcones.

Substitution: Halogenated chalcones.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Heterocycles : The compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

- Reactivity Studies : Its ability to undergo oxidation and reduction reactions allows for the exploration of new derivatives with altered properties. For example, oxidation can lead to epoxides or carboxylic acids, while reduction can yield aminochalcones .

Biological Applications

- Antimicrobial Properties : Research indicates that (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits antimicrobial activity, particularly against Gram-positive bacteria. The presence of the nitro group enhances this activity by affecting membrane integrity and enzyme inhibition .

- Anticancer Activity : Studies have shown that chalcones with nitro substitutions can inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and activation of caspase pathways . For instance, one study highlighted its cytotoxic effects against multiple cancer cell lines, suggesting potential for development into therapeutic agents .

Medicinal Chemistry

- Drug Development : The compound is being investigated as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections. Its structural modifications can lead to compounds with improved efficacy and selectivity .

Industrial Applications

- Dyes and Pigments : Due to its vibrant color properties, (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is utilized in the production of dyes and pigments used in textiles and coatings .

Case Studies

Several studies have documented the applications of (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one:

Anticancer Studies

A notable study demonstrated that derivatives containing nitro groups exhibit enhanced cytotoxicity against various cancer cell lines due to their ability to disrupt microtubule dynamics and induce apoptosis through ROS generation .

Antimicrobial Efficacy

Research on related compounds indicates that modifications on the phenyl ring can significantly affect antimicrobial potency. Electron-withdrawing groups like nitro enhance activity against specific bacterial strains, making this compound a candidate for further development in antimicrobial therapies .

Wirkmechanismus

The mechanism of action of (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of key enzymes. In cancer research, the compound is believed to induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

a) Nitro Group Position

- 2MPNP (4-nitrophenyl at α-position): Exhibits strong electron-withdrawing effects, enhancing charge transfer and SHG efficiency (1.17× urea) .

- (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 25870-68-2): The meta-nitro group reduces polarity, resulting in lower SHG activity compared to 2MPNP. Its density is 1.226 g/cm³, and boiling point is 437.6°C .

b) Methyl Group Variations

- (2E)-3-[4-(Methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one : The methylsulfanyl group introduces steric and electronic effects, yielding an SHG efficiency of 0.02× urea, significantly lower than 2MPNP .

Functional Group Modifications

- (2E)-3-(2-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one : The chloro substituent increases molecular weight (267.72 g/mol) and may enhance rigidity but reduces charge transfer due to meta-nitro placement .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Findings and Implications

- NLO Performance : 2MPNP’s para-nitro and 2-methyl substituents optimize charge transfer, outperforming analogs with meta-nitro or electron-donating groups .

- Thermal Stability : 2MPNP’s rigid crystal lattice ensures durability under thermal stress, advantageous for device fabrication .

- Substituent Engineering : Electron-withdrawing groups at the para position and steric hindrance at the β-position enhance NLO properties, guiding future synthetic designs.

This analysis underscores the importance of substituent selection in tailoring chalcones for specific applications, with 2MPNP representing a benchmark for NLO materials.

Biologische Aktivität

(2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl system linking two aromatic rings. This compound has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound can be synthesized through the Claisen-Schmidt condensation reaction , which involves the reaction of 2-methylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in ethanol or methanol under reflux conditions to facilitate the formation of the desired chalcone structure.

Antimicrobial Properties

Recent studies have demonstrated that (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Minimum Inhibitory Concentration (MIC) Values:

- Staphylococcus aureus: Effective at low concentrations, with MIC values ranging from 0.0039 to 0.025 mg/mL.

- Escherichia coli: Similar efficacy observed, indicating broad-spectrum antibacterial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS) .

Key Findings:

- Induction of morphological changes in cancer cells at concentrations as low as 1.0 μM.

- Enhanced caspase-3 activity observed at 10.0 μM, confirming its role as an apoptosis inducer .

The biological activity of (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is attributed to its interaction with specific molecular targets:

- Antimicrobial Action: Disruption of cell membrane integrity and inhibition of key metabolic enzymes.

- Anticancer Action: Induction of apoptosis through oxidative stress and activation of apoptotic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Structure | Antimicrobial, Anticancer |

| (2E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Structure | Anticancer |

| (2E)-3-(2-Methylphenyl)-1-phenylprop-2-en-1-one | - | Lacks nitro group; reduced biological activity |

The presence of both methyl and nitro groups in (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one enhances its reactivity and biological efficacy compared to other chalcones lacking these substituents.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Anticancer Studies: A study demonstrated that derivatives containing nitro groups exhibit enhanced cytotoxicity against multiple cancer cell lines due to their ability to inhibit tubulin polymerization and alkylate DNA .

- Antimicrobial Efficacy: Research on similar compounds indicates that modifications on the phenyl ring can significantly affect antimicrobial potency, with electron-withdrawing groups like nitro enhancing activity against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.